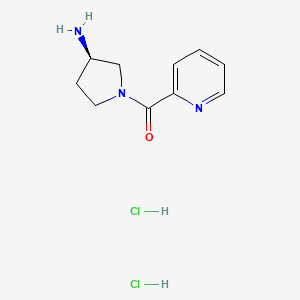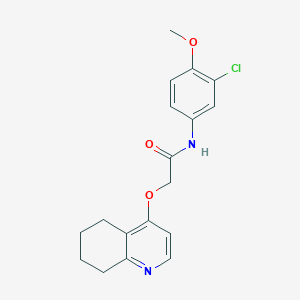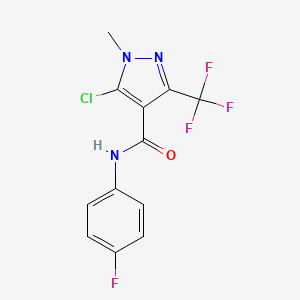![molecular formula C13H15NO4S B2832775 3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1009343-76-3](/img/structure/B2832775.png)
3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid” is a chemical compound with the molecular formula C13H15NO4S . It is a type of 3-azabicyclo[3.1.0]hexane .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexanes, such as the compound , has been reported in the literature . The key step in the synthesis process is the (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . This method provides a fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic scaffold, which is prevalent in natural products and synthetic bioactive compounds . The high ring strain of these bicyclic scaffolds makes them valuable synthetic intermediates .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is the (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound and its derivatives are crucial in the synthesis of 3-azabicyclo[3.1.0]hexanes, which are synthesized via 1,5-C–H insertion of cyclopropylmagnesium carbenoids, showing significant yields up to 94%. This method emphasizes the reactivity of the C–H bond toward insertion, indicating the compound's utility in complex organic synthesis (Kimura et al., 2015).
Applications in Material Science
- Lanthanide-organic frameworks incorporating sulfonate-carboxylate ligands demonstrate significant potential in gas sorption, proton conductivity, and luminescent sensing of metal ions. The presence of sulfonate groups enhances the hydrophilicity and conductivity, showcasing the compound's relevance in developing advanced materials (Zhou et al., 2016).
Pharmaceutical Applications
- The compound's derivatives have been explored for their analgesic properties, with specific enantiomers showing significant potency. This highlights its potential in the development of new, nonnarcotic analgesic agents, expanding the understanding of its pharmacological applications (Epstein et al., 1981).
Novel Synthetic Methods
- Innovative methods for synthesizing cyclopropane-fused heterocycles utilizing bromoethylsulfonium salt have been developed, further demonstrating the compound's role in creating pharmacologically active structures. This approach provides a new pathway for constructing conformationally restricted analogues of bioactive molecules (Fritz et al., 2013).
Catalysis and Chemical Transformations
- The compound and its related structures play a role in decarboxylative radical sulfonylation, presenting a novel method for synthesizing sulfones, a key structural motif in various pharmaceuticals and agrochemicals. This method showcases a broad substrate scope and functional group compatibility, important for late-stage modifications in drug development (He et al., 2020).
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-8-2-4-10(5-3-8)19(17,18)14-7-9-6-11(9)12(14)13(15)16/h2-5,9,11-12H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPCMWVCXJFTLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC3C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID50085502 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2832692.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2832693.png)

![trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol](/img/structure/B2832698.png)
![4-{[4-(aminosulfonyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2832700.png)



![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2832709.png)
![Ethyl 6-ethyl-2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2832710.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2832713.png)
![N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832714.png)
![(1H-benzo[d]imidazol-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2832715.png)